6-Methoxy-1-methylquinolin-1-ium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methoxy-1-methylquinolin-1-ium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NO.HI/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12;/h3-8H,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXUTNXIYGSZHT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944565 |

Source

|

| Record name | 6-Methoxy-1-methylquinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21979-59-9 |

Source

|

| Record name | 6-Methoxy-1-methylquinolinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021979599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1-methylquinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 6-Methoxy-1-methylquinolin-1-ium iodide?

Technical Guide: 6-Methoxy-1-methylquinolin-1-ium Iodide (MQ)

Abstract

6-Methoxy-1-methylquinolin-1-ium iodide (commonly referred to as MQ or N-methyl-6-methoxyquinolinium iodide ) is a quinolinium-based fluorescent halide indicator. While chemically stable as an iodide salt, its primary utility lies in its application as a chloride-sensitive probe in physiological research. This guide details its physicochemical properties, synthesis via Menschutkin reaction, and the specific "diH" (dihydro) reduction protocol required for intracellular loading, providing a self-validating workflow for measuring intracellular chloride concentration (

Chemical Identity & Physicochemical Properties

MQ is a cationic fluorophore paired with an iodide counterion. It belongs to the class of quinolinium chloride indicators, which includes analogs like SPQ and MEQ.

| Property | Data |

| IUPAC Name | 6-Methoxy-1-methylquinolin-1-ium iodide |

| Common Name | MQ, N-Methyl-6-methoxyquinolinium iodide |

| CAS Number | 21979-59-9 |

| Molecular Formula | |

| Molecular Weight | 301.12 g/mol |

| Excitation Max | 318 nm (UV) |

| Emission Max | ~440–460 nm (Blue) |

| Solubility | Soluble in water, methanol, DMSO |

| Quantum Yield | High (in absence of halides) |

| Sensitivity ( | ~180–200 |

Mechanism of Action: Collisional Quenching[2][3]

The fluorescence of MQ is attenuated by halide ions (

The Iodine Paradox:

While MQ is supplied as an iodide salt, iodide (

Stern-Volmer Relationship

The relationship between fluorescence intensity and halide concentration is described by the Stern-Volmer equation:

- : Fluorescence intensity without quencher.

- : Fluorescence intensity with quencher.[1]

-

: Stern-Volmer constant (sensitivity,

-

: Concentration of quencher (

Figure 1: Jablonski diagram illustrating the competition between fluorescence emission and collisional quenching by halides.

Synthesis Protocol

The synthesis involves the quaternization of the quinoline nitrogen using methyl iodide (Menshutkin reaction).

Safety Warning: Methyl iodide is a volatile, high-affinity alkylating agent and a suspected carcinogen. Perform all steps in a certified chemical fume hood.

Protocol:

-

Reagents: Dissolve 6-methoxyquinoline (1.0 eq) in anhydrous acetonitrile or acetone.

-

Alkylation: Add Methyl Iodide (1.2–1.5 eq) dropwise to the solution.

-

Reflux: Heat the mixture to reflux (approx. 40–60°C) for 4–12 hours. The solution will darken, and a precipitate often forms.

-

Isolation: Cool the reaction to 0°C. Filter the yellow/orange precipitate.

-

Purification: Recrystallize from ethanol/ether to yield pure 6-Methoxy-1-methylquinolin-1-ium iodide.

Figure 2: Synthetic pathway for the production of MQ iodide.

Physiological Application: The "diH" Loading Method

The cationic nature of MQ prevents it from crossing cell membranes. To measure intracellular chloride (

Protocol: Intracellular Loading

Step 1: Reduction (Preparation of diH-MQ)

-

Rationale: Convert the charged, membrane-impermeable

into the uncharged, membrane-permeable dihydro-MQ ( -

Procedure:

-

Dissolve MQ iodide in a small volume of water/buffer.

-

Add Sodium Borohydride (

) (2 eq) to the solution. -

Allow reaction for 10–30 minutes. The yellow color should fade (formation of the leuco form).

-

Extract the uncharged diH-MQ into an organic solvent (optional) or use the aqueous mix immediately if buffer conditions permit.

-

Step 2: Incubation (Loading)

-

Incubate cells with the diH-MQ solution for 15–30 minutes.

-

The uncharged diH-MQ diffuses passively across the plasma membrane.

Step 3: Oxidation & Trapping

-

Once inside the cytosol, intracellular oxidants naturally re-oxidize diH-MQ back to the charged

cation. -

Result: The charged

is now trapped inside the cell (cannot exit). The iodide counterion from the original bottle remains outside and is washed away.

Step 4: Measurement

-

Wash cells with chloride-free buffer (to establish

) or physiological buffer. -

Measure fluorescence (Ex 318 nm / Em 450 nm). Intensity is inversely proportional to

.

Figure 3: The "diH" loading strategy allows the impermeable MQ probe to enter cells and separates it from the quenching iodide counterion.

References

-

Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology-Cell Physiology, 259(3), C375-C388. Link[4]

-

Biwersi, J., & Verkman, A. S. (1991). Cell-permeable fluorescent indicator for cytosolic chloride.[3] Biochemistry, 30(32), 7879-7883. Link

-

Thermo Fisher Scientific. (n.d.). Chloride Indicators—Section 21.2. Molecular Probes Handbook. Link

-

AAT Bioquest. (n.d.). MEQ [6-Methoxy-N-ethylquinolinium iodide] Product Information. Link

-

PubChem. (n.d.). 6-Methoxy-1-methylquinolinium iodide (CID 89121). National Library of Medicine. Link

Sources

6-Methoxy-1-methylquinolin-1-ium iodide chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-1-methylquinolin-1-ium Iodide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1-methylquinolin-1-ium iodide is a quaternary ammonium salt belonging to the quinolinium class of heterocyclic compounds. Its structure is characterized by a quinoline aromatic system, which is N-methylated to create a positively charged cationic center, a methoxy substituent at the 6-position, and an iodide anion. This unique combination of a planar, electron-deficient aromatic cation and functional group decorations imparts a distinct set of chemical and physical properties. Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Consequently, understanding the fundamental properties of compounds like 6-Methoxy-1-methylquinolin-1-ium iodide is crucial for its application in drug design, its use as a fluorescent probe, and its role as a versatile synthetic intermediate. This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.

Molecular Structure and Identification

The foundational aspect of 6-Methoxy-1-methylquinolin-1-ium iodide is its molecular architecture. The positive charge is localized on the nitrogen atom within the quinoline ring, creating a stable aromatic cation. This ionic character is balanced by the iodide counter-ion.

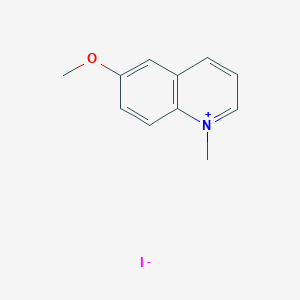

Caption: Chemical structure of 6-Methoxy-1-methylquinolin-1-ium iodide.

For unambiguous identification and data retrieval, a standardized set of chemical identifiers is essential.

| Identifier | Value | Source |

| IUPAC Name | 6-methoxy-1-methylquinolin-1-ium iodide | PubChem[3] |

| CAS Number | 21979-59-9 | ChemicalBook[4], PubChem[3] |

| Molecular Formula | C₁₁H₁₂INO | PubChem[3] |

| Molecular Weight | 301.12 g/mol | PubChem[3] |

| Synonyms | 6-Methoxy-1-methylquinolinium iodide | ChemicalBook[4], PubChem[3] |

| InChI | InChI=1S/C11H12NO.HI/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12;/h3-8H,1-2H3;1H/q+1;/p-1 | PubChem[3] |

| InChIKey | HIXUTNXIYGSZHT-UHFFFAOYSA-M | PubChem[3] |

| SMILES | C[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-] | PubChem[3] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of 6-Methoxy-1-methylquinolin-1-ium iodide are dictated by its ionic and aromatic nature. As a salt, it is expected to be a crystalline solid with a relatively high melting point and solubility in polar solvents. The extended π-system of the quinolinium core gives rise to distinct spectroscopic characteristics, particularly its fluorescence, a property common to many quinolinium compounds.[5]

| Property | Value / Description | Rationale / Source |

| Solubility | Expected to be soluble in polar solvents (e.g., water, DMSO, methanol) and less soluble in nonpolar solvents. | The ionic nature of the quaternary ammonium salt promotes interaction with polar solvent molecules.[5] |

| Fluorescence | The quinolinium moiety is a known fluorophore. The ethyl analog, MEQ, is a well-known fluorescent chloride indicator.[6] | The fluorescence of the N-alkylated 6-methoxyquinoline core is sensitive to its environment, particularly to quenching by halide ions like chloride and iodide through a collisional mechanism.[6][7] |

| UV-Vis Absorption | Exhibits strong absorption in the UV region, characteristic of the quinoline aromatic system. | The conjugated π-electron system of the quinoline ring is responsible for its UV absorption properties. |

| Fluorescence E/E | The related compound MEQ (the N-ethyl analog) has an Excitation/Emission maximum of ~318/447 nm.[6] | The N-methyl analog is expected to have very similar photophysical properties as the electronic structure of the fluorophore is largely unchanged. |

The methoxy group at the 6-position acts as an electron-donating group, which can influence the electronic transitions within the quinoline ring, thereby modulating the fluorescence properties compared to the unsubstituted quinolinium core.[8] The iodide counter-ion itself is a known fluorescence quencher, which can affect the quantum yield of the compound in solution.

Synthesis and Characterization

The synthesis of 6-Methoxy-1-methylquinolin-1-ium iodide is a straightforward and classic example of a nucleophilic substitution (S_N2) reaction known as quaternization.

Synthetic Pathway

The reaction involves the treatment of the nucleophilic nitrogen of 6-methoxyquinoline with an electrophilic methylating agent, typically methyl iodide (iodomethane). The lone pair of electrons on the nitrogen atom attacks the methyl group of methyl iodide, displacing the iodide ion to form the quaternary ammonium salt.

Caption: Synthesis of 6-Methoxy-1-methylquinolin-1-ium iodide via S_N2 quaternization.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard organic chemistry methods for N-alkylation of heterocyclic amines.

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methoxyquinoline (1.0 equivalent) in a suitable solvent such as acetonitrile or acetone.

-

Addition of Methylating Agent : Add methyl iodide (1.1 to 1.5 equivalents) to the solution. Methyl iodide is a volatile and toxic reagent and should be handled with care in a well-ventilated fume hood.[9][10]

-

Reaction : Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, will typically have a much lower Rf value than the starting material.

-

Isolation : Upon completion, cool the reaction mixture to room temperature. The product, being an ionic salt, will often precipitate out of the less polar organic solvent. The precipitate can be collected by vacuum filtration.

-

Purification : Wash the collected solid with a small amount of cold solvent (the one used for the reaction) or diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a methanol/ether mixture.

-

Drying : Dry the purified product under vacuum to yield 6-Methoxy-1-methylquinolin-1-ium iodide as a solid.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinolinium ring, a singlet for the methoxy (-OCH₃) protons, and a distinct upfield singlet for the N-methyl (N⁺-CH₃) protons. The chemical shifts of the aromatic protons will be shifted downfield compared to the 6-methoxyquinoline precursor due to the positive charge on the nitrogen atom.

-

¹³C NMR Spectroscopy : Will show distinct signals for all 11 carbon atoms in the molecule.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the mass of the 6-Methoxy-1-methylquinolin-1-ium cation (C₁₁H₁₂NO⁺).

-

Elemental Analysis : Provides the percentage composition of C, H, I, and N, which can be compared to the theoretical values calculated from the molecular formula.

Chemical Reactivity and Applications

The reactivity of 6-Methoxy-1-methylquinolin-1-ium iodide is centered on its quinolinium core and its function as an ionic compound. This dual nature opens up a range of applications, particularly in biological and materials science.

Fluorescence-Based Sensing

The most significant application of N-alkylated 6-methoxyquinolines is as fluorescent indicators. The ethyl analog, MEQ, is a widely used probe for measuring intracellular chloride concentrations.[6] The fluorescence of the quinolinium cation is dynamically quenched by halide ions through a collision-dependent mechanism.[7]

Caption: Mechanism of fluorescence quenching by halide ions.

This property makes 6-Methoxy-1-methylquinolin-1-ium iodide a potential candidate for similar applications. The relationship between halide concentration and fluorescence intensity can be described by the Stern-Volmer equation, allowing for quantitative measurements.[7]

Scaffold in Medicinal Chemistry

The quinoline scaffold is a cornerstone in drug discovery, present in drugs with anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1] The introduction of a permanent positive charge in the quinolinium structure can enhance interactions with biological targets that have negatively charged regions, such as the phosphate backbone of DNA or specific amino acid residues in proteins. Bicationic quinolinium compounds, for instance, have been investigated as choline kinase inhibitors with antiproliferative activity.[11][12] Therefore, 6-Methoxy-1-methylquinolin-1-ium iodide can serve as a valuable starting material or fragment for the synthesis of more complex, biologically active molecules.

Other Potential Applications

-

Corrosion Inhibitors : Quinolinium salts have been shown to act as effective corrosion inhibitors for metals.[2]

-

Phase-Transfer Catalysts : Quaternary ammonium salts can function as phase-transfer catalysts in organic synthesis.

-

Antimicrobial Agents : The cationic nature of the compound suggests potential antimicrobial activity, as many cationic molecules can disrupt bacterial cell membranes.

Safety and Handling

While specific toxicity data for 6-Methoxy-1-methylquinolin-1-ium iodide is not extensively documented, a cautious approach to handling is warranted based on the properties of its precursors and related compounds.[13]

-

Precursor Hazards : The precursor, 6-methoxyquinoline, is known to cause skin and serious eye irritation and may cause respiratory irritation.[14][15]

-

Reagent Hazards : The methylating agent, methyl iodide, is toxic and a suspected carcinogen. It must be handled with extreme care, using appropriate personal protective equipment (PPE) in a certified chemical fume hood.[9]

-

Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[13]

Conclusion

6-Methoxy-1-methylquinolin-1-ium iodide is a chemically significant compound whose properties are derived from its unique structure: an N-alkylated, methoxy-substituted quinolinium salt. Its straightforward synthesis, coupled with the inherent fluorescence of the quinolinium core, makes it a valuable tool for researchers, particularly as a potential fluorescent probe. Furthermore, its place within the family of quinoline-based "privileged scaffolds" underscores its potential as a building block for the development of novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount for safely and effectively harnessing its potential in scientific research and drug development.

References

-

INCEMC. 6-Methoxy Quinoline containing Photoreactive Peptides: Synthesis and Potential Application in Medicinal Diagnostic. Available at: [Link]

-

PubChem. Metocurine Iodide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 6-Methoxy-1-methylquinolinium iodide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. Symmetrical Bis-Quinolinium Compounds: New Human Choline Kinase Inhibitors with Antiproliferative Activity against the HT-29 Cell Line. Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Fluorescence emission characteristics of 6-methoxy quinoline... Available at: [Link]

-

NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. New Jersey Department of Health. Available at: [Link]

-

Wikipedia. Quinoline. Available at: [Link]

-

ResearchGate. Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media. Available at: [Link]

-

Wikipedia. Iodomethane. Available at: [Link]

Sources

- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. 6-Methoxy-1-methylquinolinium iodide | C11H12INO | CID 89121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-METHOXY-1-METHYLQUINOLINIUM IODIDE | 21979-59-9 [amp.chemicalbook.com]

- 5. CAS 34373-76-7: 1-ethyl-6-methoxyquinolinium iodide [cymitquimica.com]

- 6. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nj.gov [nj.gov]

- 10. Iodomethane - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. downloads.ossila.com [downloads.ossila.com]

6-Methoxy-1-methylquinolin-1-ium iodide CAS number 21979-59-9

CAS: 21979-59-9 Synonyms: N-Methyl-6-methoxyquinolinium iodide; 1-Methyl-6-methoxyquinolin-1-ium iodide[1]

Executive Summary

6-Methoxy-1-methylquinolin-1-ium iodide is a heteroaromatic quaternary ammonium salt serving two primary roles in advanced chemical research: as a halide-sensitive fluorescent probe and as an electrophilic scaffold for the synthesis of cyanine dyes. Its core structure—a positively charged quinolinium ring electron-enriched by a methoxy group—renders it highly susceptible to collisional quenching by chloride (

This guide provides a rigorous technical breakdown of its synthesis, photophysical mechanisms, and experimental handling, designed for researchers requiring high-purity standards for spectroscopy or organic synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 301.12 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | High: DMSO, Methanol, Water; Low: Diethyl ether, Hexanes |

| Absorption | ~310–345 nm (Solvent dependent) |

| Emission | ~430–450 nm (Blue-Cyan fluorescence) |

| Counterion | Iodide ( |

Synthesis & Purification Protocol

The synthesis involves the quaternization of the ring nitrogen of 6-methoxyquinoline using methyl iodide (MeI) via an

Critical Safety Warning: Methyl iodide is a volatile neurotoxin and suspected carcinogen. All operations must occur in a certified chemical fume hood.

3.1. Reagents[2][3][4][5][6]

-

Precursor: 6-Methoxyquinoline (CAS 5263-87-6)

-

Alkylating Agent: Methyl Iodide (iodomethane) (CAS 74-88-4)

-

Solvent: Anhydrous Acetonitrile (

) or Acetone -

Precipitant: Diethyl Ether (

)

3.2. Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 6-methoxyquinoline in anhydrous acetonitrile (0.5 M concentration).

-

Alkylation: Add 1.5 to 2.0 equivalents of methyl iodide dropwise. Note: Excess MeI drives the equilibrium toward the product.

-

Reaction: Seal the flask and stir at room temperature for 12–24 hours. Alternatively, reflux at 60°C for 4 hours to accelerate kinetics.

-

Observation: The solution will darken, and a yellow precipitate (the quaternary salt) should begin to form.

-

-

Isolation: Cool the mixture to

. Dilute with 5 volumes of cold diethyl ether to maximize precipitation. -

Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.

-

Purification: Recrystallize the crude solid from hot ethanol or methanol/ether mixture to remove unreacted starting material and iodine traces.

-

Drying: Dry under high vacuum over

to remove residual solvent and moisture.

3.3. Synthesis Workflow Visualization

Figure 1: Synthetic pathway for the quaternization of 6-methoxyquinoline.

Photophysical Mechanism: Chloride Sensing

The utility of 6-methoxy-1-methylquinolin-1-ium iodide as a probe stems from its fluorescence sensitivity to halides. The mechanism is dynamic collisional quenching , where the excited state fluorophore returns to the ground state via non-radiative decay upon collision with a halide ion (

4.1. The Stern-Volmer Relationship

The quenching efficiency is mathematically described by the Stern-Volmer equation:

- : Fluorescence intensity without quencher.

- : Fluorescence intensity with quencher.[7][8]

-

: Stern-Volmer quenching constant (

-

: Concentration of the quencher (e.g.,

Technical Insight: The methoxy group at position 6 acts as an electron-donating group (EDG), increasing the quantum yield compared to unsubstituted quinolinium salts, while the positive charge on the nitrogen facilitates the electrostatic attraction of the anionic quencher.

4.2. Quenching Pathway Diagram

Figure 2: Dynamic fluorescence quenching cycle showing the competition between emission and halide-induced deactivation.

Applications in Organic Synthesis

Beyond sensing, this compound is a versatile electrophile. The quaternization of the nitrogen activates the C2 and C4 positions of the quinoline ring toward nucleophilic attack.

-

Cyanine Dye Synthesis: Condensation of 6-methoxy-1-methylquinolin-1-ium iodide with aldehydes (e.g., 4-dimethylaminobenzaldehyde) in the presence of a base (piperidine) yields styryl dyes. These dyes exhibit large Stokes shifts and are used as solvatochromic probes.

-

Mechanism: The methyl group at C2/C4 (if present) or the ring carbons themselves become acidic/electrophilic, allowing for aldol-type condensations.

Handling, Stability, and Safety

-

Light Sensitivity: Quinolinium iodides can degrade upon prolonged exposure to light, liberating free iodine (

), which turns the yellow solid brown. Store in amber vials. -

Hygroscopicity: The salt may absorb moisture. Store in a desiccator.

-

Toxicity: While less volatile than methyl iodide, the salt is a cationic surfactant and can permeate membranes. Handle with gloves and eye protection.

-

Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

PubChem. (n.d.). 6-Methoxy-1-methylquinolinium iodide (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Geddes, C. D. (2001). Optical halide sensing using fluorescence quenching: theory, simulations and applications. Measurement Science and Technology. (Contextual grounding for Quinolinium quenching mechanisms).

-

Organic Syntheses. (1933). Methyl Iodide Synthesis Protocol. Org.[1][4][10][11] Synth. 13, 66. Retrieved from [Link] (Reference for alkylation reagent handling).

Sources

- 1. 6-Methoxy-1-methylquinolinium iodide | C11H12INO | CID 89121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]

- 4. rsc.org [rsc.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. echemi.com [echemi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

6-Methoxy-1-methylquinolin-1-ium iodide mechanism of action

[1]

Executive Summary

6-Methoxy-1-methylquinolin-1-ium iodide is a quinolinium-based halide sensor. Unlike receptor-ligand drugs, its "mechanism of action" is photophysical: it functions as a collisional fluorescence quencher.

-

Core Function: Fluorescence intensity decreases quantitatively in the presence of halide ions (

, -

Primary Application: Real-time monitoring of chloride flux in live cells to screen for ion channel modulators (e.g., Cystic Fibrosis research).

-

Key Characteristic: It operates via a diffusion-limited Stern-Volmer mechanism , making it a direct reporter of local ion concentration without requiring enzymatic processing.

Chemical Structure & Properties

The compound consists of a bicyclic quinolinium core with a methoxy electron-donating group, rendered permanently cationic by N-methylation.

| Property | Specification |

| IUPAC Name | 6-Methoxy-1-methylquinolin-1-ium iodide |

| Common Abbreviations | MQ, N-methyl-MQ |

| Core Fluorophore | 6-Methoxyquinolinium cation |

| Counter-ion | Iodide ( |

| Excitation Max ( | ~318–350 nm (UV/Violet) |

| Emission Max ( | ~440–460 nm (Blue) |

| Solubility | Water-soluble, Polar organic solvents (DMSO, MeOH) |

The "Iodide" Paradox

The presence of iodide as the counter-ion in the synthesized salt is critical to note. Iodide is a significantly more potent quencher of quinolinium fluorescence than chloride.[1]

-

In Solid State: The compound is stable.[2]

-

In Solution: If dissolved at high concentrations, the intrinsic iodide ions will quench the fluorescence of the quinolinium cation immediately.

-

Operational Requirement: For chloride sensing, the probe is typically used at dilute concentrations where the intrinsic iodide is negligible, or the iodide is exchanged for a non-quenching anion (like nitrate or sulfate) during the loading process.

Mechanism of Action: Collisional Quenching

The sensing mechanism is Dynamic (Collisional) Quenching .[3] Unlike calcium indicators (e.g., Fura-2) that bind ions and undergo a conformational shift, MQ interacts transiently with halides in the excited state.

The Photophysical Cycle

-

Excitation: The quinolinium fluorophore absorbs a photon (

), elevating an electron to the singlet excited state ( -

Diffusion: During the lifetime of the excited state (

, typically nanoseconds), the fluorophore diffuses through the solvent. -

Collision: If the excited fluorophore collides with a halide ion (Quencher,

), an electron transfer or heavy-atom effect occurs. -

Deactivation: The energy is dissipated non-radiatively (heat) rather than emitted as a photon. The fluorophore returns to the ground state (

).

Quantitative Model: The Stern-Volmer Equation

The relationship between fluorescence intensity and chloride concentration is linear (or near-linear) and defined by the Stern-Volmer equation:

- : Fluorescence intensity in the absence of chloride.

- : Fluorescence intensity at a given chloride concentration.[4]

-

: Stern-Volmer quenching constant (

- : Molar concentration of chloride.

Mechanism Visualization

The following diagram illustrates the bifurcation between fluorescence emission and halide-mediated quenching.

Caption: Schematic of the competitive decay pathways for the excited quinolinium fluorophore. Presence of halides shifts the equilibrium toward non-radiative decay.

Experimental Application Strategy

Permeability & Loading

The 1-methylquinolinium cation is permanently positively charged, making it membrane impermeant . It cannot passively diffuse into cells.

-

Method A: Reduced Precursor (Dihydro-MQ): The probe is chemically reduced (using

) to a non-fluorescent, uncharged "leuco" form. This form crosses the membrane. Once inside, intracellular oxidation (endogenous) restores the fluorescent, charged cation, trapping it within the cell. -

Method B: Hypotonic Loading / Electroporation: Physical disruption of the membrane to allow the salt entry.

Protocol: Intracellular Chloride Sensing

Objective: Measure CFTR channel activity in epithelial cells.

-

Preparation:

-

Dissolve 6-Methoxy-1-methylquinolin-1-ium iodide in DMSO to create a stock solution.

-

Note: If using the reduction method, perform the reduction step immediately prior to loading.

-

-

Loading:

-

Incubate cells with the probe (or precursor) for 30–60 minutes at 37°C.

-

Wash cells

with chloride-free buffer (e.g., nitrate-substituted saline) to remove extracellular dye and establish a

-

-

Baseline Acquisition (

):-

Excitation: 340 nm. Emission: 450 nm.[5]

-

Record fluorescence in

-free buffer. This represents the "unquenched" state (maximum signal).

-

-

Agonist Stimulation:

-

Introduce the stimulus (e.g., Forskolin to activate CFTR).

-

Perfusion switch: Replace the external buffer with one containing

.

-

-

Data Recording:

-

As channels open,

enters the cell. -

Fluorescence decreases (Quenching).[3]

-

Calculate

or fit to the Stern-Volmer plot.

-

Calibration

To convert arbitrary fluorescence units (AFU) to molar concentration (

| Parameter | Value / Note |

| Sensitivity ( | Typically 100–200 |

| Interference | |

| pH Sensitivity | Negligible in physiological range (pH 6.0–8.0). |

References

-

Wolfbeis, O. S., & Urbano, E. (1983).[5] Fluorescence quenching method for determination of two or three components in solution. Analytical Chemistry. Link

-

Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology-Cell Physiology. Link[2]

-

Illsley, N. P., & Verkman, A. S. (1987).[5] Membrane chloride transport measured using a chloride-sensitive fluorescent probe.[1][2][5][6] Biochemistry. Link

-

Biophysical Society . (2025). Chloride Indicators: Mechanisms and Applications. Link (Generalized grounding for Stern-Volmer kinetics in quinoliniums).

-

Thermo Fisher Scientific . (2025). Fluorescent Chloride Indicators Technical Guide. Link

Sources

- 1. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. biotium.com [biotium.com]

- 3. researchgate.net [researchgate.net]

- 4. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]

- 5. Frontiers | Genetically encoded optical sensors for monitoring of intracellular chloride and chloride-selective channel activity [frontiersin.org]

- 6. Premo™ Halide Sensor | Thermo Fisher Scientific - JP [thermofisher.com]

Technical Monograph: Photophysics and Application of 6-Methoxy-1-methylquinolin-1-ium Iodide

Executive Summary

6-Methoxy-1-methylquinolin-1-ium iodide (often abbreviated as MQ or N-methyl-6-methoxyquinolinium iodide ) represents a foundational class of quinolinium-based fluorescent indicators. While modern research often utilizes zwitterionic analogs like SPQ to prevent dye leakage, MQ remains a critical reference standard for characterizing collisional quenching mechanisms.

This guide details the fluorescence spectrum of the compound, its dependence on halide concentration, and the rigorous protocols required to utilize it as a sensor for chloride (

Critical Technical Note: The compound is an iodide salt. Because iodide (

) is a significantly more potent quencher of quinolinium fluorescence than chloride (), the inherent counterion can suppress the fluorophore's emission in concentrated stock solutions. Protocols described below account for this "self-quenching" artifact.

Photophysical Characterization

The fluorescence of 6-Methoxy-1-methylquinolin-1-ium is characterized by a large Stokes shift, allowing for easy separation of excitation and emission signals. The fluorescence is sensitive to the polarity of the solvent and, most importantly, the presence of collisional quenchers.

Spectral Data Table

| Parameter | Value / Range | Notes |

| Excitation Max ( | 318 – 325 nm | Requires UV-compatible optics (Quartz/UV-plastic). |

| Emission Max ( | 440 – 450 nm | Cyan-blue emission. |

| Stokes Shift | ~120 nm | Minimizes self-absorption artifacts. |

| Quantum Yield ( | ~0.4 – 0.5 (in water, no halides) | Drastically reduced in the presence of |

| Solubility | Water, Methanol, Ethanol | Highly soluble in aqueous media. |

| Molar Extinction ( | ~4,000 - 5,000 | At peak excitation. |

The Quenching Hierarchy

The utility of this probe lies in its sensitivity to halides. The quenching efficiency (

Because the user specified the Iodide salt, it is vital to understand that dissolving this solid in water releases

Mechanism of Action: Stern-Volmer Kinetics

To interpret the fluorescence spectrum of MQ, one must apply the Stern-Volmer relationship. This is not a chemical reaction (static quenching) but a physical collision (dynamic quenching) that deactivates the excited state.

The Equation

- : Fluorescence intensity in the absence of halide.

- : Fluorescence intensity at a given halide concentration.

-

: Concentration of the quencher (

-

: Stern-Volmer constant (

Mechanistic Pathway Diagram

The following diagram illustrates the energy dissipation pathways.

Figure 1: Jablonski-style schematic showing the competition between fluorescence emission and collisional quenching by halide ions.

Experimental Protocol: Determination of Chloride Sensitivity

Since the compound is supplied as an iodide salt, Step 1 is critical to remove the background iodide if you intend to use it as a chloride sensor. If you use it directly, the background quenching will be too high.

Reagents

-

Probe: 6-Methoxy-1-methylquinolin-1-ium iodide.

-

Anion Exchange Resin: Dowex 1X8 (Cl- form) or equivalent.

-

Buffer: 20 mM HEPES, pH 7.4 (Halide-free, use Nitrate or Gluconate salts).

-

Quencher Stock: 1M NaCl.

Workflow

Phase A: Ion Exchange (Crucial for Iodide Salts)

-

Dissolve 10 mg of the MQ-Iodide salt in 2 mL of distilled water.

-

Pass the solution through a pre-washed anion exchange column (Cl- form) to swap the counterion from

to-

Reasoning: This converts the dye to MQ-Chloride. While

is a quencher, it is much weaker than

-

-

Collect the eluate. This is your MQ-Cl stock.

Phase B: Spectral Titration

-

Preparation: Prepare 5 cuvettes with 2 mL of HEPES buffer.

-

Dye Loading: Add MQ-Cl stock to a final concentration of 10–50

. -

Baseline Scan: Record the emission spectrum (350–600 nm) with excitation at 320 nm. This is

(technically -

Titration: Sequentially add aliquots of 1M NaCl to achieve concentrations of 0, 10, 20, 50, 100 mM

. -

Measurement: Record spectra after each addition.

-

Data Plotting: Plot

vs.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for converting the iodide salt into a usable chloride sensor and deriving the quenching constant.

Troubleshooting & Optimization

The "Inner Filter" Effect

-

Issue: At high dye concentrations (>100

), the excitation light is absorbed before reaching the center of the cuvette. -

Solution: Keep absorbance at

OD. -

Validation: Linearity check—fluorescence should double if concentration doubles. If it only increases by 1.5x, dilute.

pH Sensitivity

-

Issue: Quinolinium fluorescence can be pH sensitive, though less so than fluorescein.

-

Solution: Maintain strict pH control (pH 7.2–7.4) using halide-free buffers like HEPES or MOPS. Avoid PBS (contains chloride).

Leakage (For Cellular Assays)

-

Issue: 6-Methoxy-1-methylquinolinium is positively charged and small; it may leak out of cells or liposomes.

-

Solution: For long-term assays, use the sulfopropyl analog (SPQ) or acylated forms. If using MQ, ensure assay times are short (<10 mins).

References

-

Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology-Cell Physiology, 259(3), C375-C388.

-

Illsley, N. P., & Verkman, A. S. (1987). Membrane chloride transport measured using a chloride-sensitive fluorescent probe. Biochemistry, 26(4), 1215-1219.

-

Biwersi, J., Tulk, B., & Verkman, A. S. (1994). Long-wavelength chloride-sensitive fluorescent indicators. Analytical Biochemistry, 219(1), 139-143.

Excitation and emission wavelengths of 6-Methoxy-1-methylquinolin-1-ium iodide

Technical Profile: Excitation and Emission Wavelengths of 6-Methoxy-1-methylquinolin-1-ium Iodide

Executive Summary

6-Methoxy-1-methylquinolin-1-ium iodide is a quinolinium-based fluorophore primarily utilized as a chloride-sensitive probe. It serves as a structural and functional analog to widely used indicators such as SPQ (6-Methoxy-N-(3-sulfopropyl)quinolinium) and MEQ (6-Methoxy-N-ethylquinolinium).

While the core quinolinium fluorophore exhibits strong blue fluorescence, the iodide counterion in this specific salt acts as a potent collisional quencher. Consequently, the raw salt appears non-fluorescent or weakly fluorescent in concentrated solution until the iodide is removed or significantly diluted.

Core Spectral Data (Unquenched Cation):

-

Excitation Max (

): 318 nm (Peak); 340–350 nm (Practical Biological Excitation) -

Emission Max (

): 447 nm (Blue)[1] -

Stokes Shift: ~129 nm

Spectral Characteristics

The fluorescence of 6-methoxy-1-methylquinolin-1-ium arises from the methoxy-substituted quinolinium ring. The nitrogen substituent (methyl group) has a negligible effect on the electronic transition energies compared to ethyl or propyl groups found in analogs like MEQ or SPQ.

Physicochemical Data Table

| Parameter | Value | Notes |

| Excitation Maximum ( | 318 nm | S₀ |

| Practical Excitation | 340–350 nm | Used in microscopy to match UV lasers/filters (e.g., DAPI filter set). |

| Emission Maximum ( | 447 nm | Broad emission band in the blue region. |

| Stokes Shift | ~129 nm | Large shift reduces self-absorption and improves signal-to-noise ratio. |

| Quantum Yield ( | Low (< 0.[2]1) in presence of I⁻ | High (~0.4–0.5) only after anion exchange (e.g., to NO₃⁻ or ClO₄⁻). |

| Solubility | Water, DMSO, Methanol | Highly soluble due to ionic nature. |

| Quenching Mechanism | Collisional (Dynamic) | Quenched by halides: I⁻ > Br⁻ > Cl⁻. |

Jablonski Diagram: The Quenching Pathway

The following diagram illustrates the competition between fluorescence emission and collisional quenching by the iodide counterion.

Figure 1: Jablonski diagram depicting the excitation, emission, and collisional quenching pathways dominant in halide-sensitive quinolinium probes.

The Iodide Counterion Effect (Critical Technical Insight)

Researchers often purchase 6-Methoxy-1-methylquinolin-1-ium iodide expecting an immediate fluorescence standard. This is a common pitfall.

-

The Problem: Iodide (

) is a "heavy atom" and an extremely efficient collisional quencher of quinolinium fluorescence. In the solid salt and concentrated solutions, the fluorophore is stoichiometrically paired with its own quencher. -

The Mechanism: The quenching follows the Stern-Volmer equation:

Where -

The Solution: To utilize this compound as a chloride sensor or a fluorescent standard, you must remove the iodide. This is typically done via anion exchange to a non-quenching anion like nitrate (

) or perchlorate (

Experimental Protocols

Protocol A: Anion Exchange (Activation of Fluorescence)

Objective: Convert the non-fluorescent iodide salt into the fluorescent nitrate salt for use as a chloride sensor.

Materials:

-

6-Methoxy-1-methylquinolin-1-ium iodide (Solid)

-

Silver Nitrate (

) -

Methanol

-

Centrifuge or syringe filter (0.2

m)

Workflow:

-

Dissolution: Dissolve 100 mg of the iodide salt in minimal methanol.

-

Precipitation: Add a stoichiometric equivalent (1:1 mole ratio) of Silver Nitrate (

) dissolved in methanol.-

Reaction:

-

-

Separation: A yellow precipitate of Silver Iodide (

) will form immediately. Centrifuge at 10,000 x g for 10 minutes or filter through a 0.2 -

Isolation: The supernatant contains the fluorescent 6-Methoxy-1-methylquinolin-1-ium nitrate . Evaporate the methanol to obtain the solid sensor, or use the solution directly.

Protocol B: Chloride Sensing Assay (Stern-Volmer Analysis)

Objective: Measure chloride concentration using the activated nitrate salt.

Step-by-Step:

-

Stock Solution: Prepare a 10 mM stock of the nitrate salt in

. -

Buffer Prep: Prepare a halide-free buffer (e.g., 20 mM HEPES, pH 7.4, utilizing KNO

for ionic strength if needed). -

Titration:

-

Place 2 mL of buffer containing 50

M probe into a quartz cuvette. -

Measure initial fluorescence intensity (

) at -

Titrate with aliquots of 1 M NaCl solution.

-

-

Data Analysis: Plot

vs.

Figure 2: Workflow for converting the quenched iodide precursor into a functional chloride sensor.

Comparative Analysis

6-Methoxy-1-methylquinolin-1-ium is the "parent" structure for several commercial chloride sensors. Understanding its relationship to analogs aids in experimental design.

| Compound | Abbreviation | Application | ||

| 6-Methoxy-1-methylquinolinium | N-Methyl | 318 / 447 nm | ~100-150 | Basic research, structure-activity studies. |

| 6-Methoxy-N-ethylquinolinium | MEQ | 318 / 447 nm | ~100-150 | Intracellular Cl⁻ sensing (cleavable ester forms exist). |

| 6-Methoxy-N-(3-sulfopropyl)quinolinium | SPQ | 344 / 443 nm | 118 | Long-term retention in cells (zwitterionic). |

| N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium | MQAE | 350 / 460 nm | 200 | Higher sensitivity, widely used. |

Note: The spectral shift between N-methyl, N-ethyl (MEQ), and N-sulfopropyl (SPQ) is minimal because the alkyl group on the nitrogen does not significantly perturb the molecular orbital energy levels of the quinolinium chromophore.

References

- Wolfbeis, O. S., & Urbano, E. (1982). Fluorescence quenching method for determination of chloride, bromide, and iodide. Journal of Analytical Chemistry. (Foundational text on quinolinium quenching mechanics).

Sources

An In-depth Technical Guide to the Chloride Sensing Mechanism of 6-Methoxy-1-methylquinolin-1-ium iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chloride in Cellular Physiology and the Advent of Fluorescent Probes

Chloride (Cl⁻) is the most abundant biological anion, playing a pivotal role in a vast array of physiological processes, including the regulation of cell volume, transmembrane potential, and the modulation of neuronal activity.[1] Consequently, the ability to accurately measure intracellular chloride concentrations is of paramount importance in understanding both normal cellular function and the pathophysiology of diseases such as cystic fibrosis.[2] Fluorescent indicators have emerged as indispensable tools for the real-time, non-invasive monitoring of intracellular Cl⁻ dynamics. Among these, quinolinium-based dyes have been extensively utilized due to their sensitivity to halide ions.[3] This guide provides a comprehensive overview of the chloride sensing mechanism of a specific quinolinium derivative, 6-Methoxy-1-methylquinolin-1-ium iodide, and its practical application in a research setting.

Core Sensing Mechanism: A Deep Dive into Collisional Quenching

The fundamental principle underlying the chloride-sensing capability of 6-Methoxy-1-methylquinolin-1-ium iodide and related quinolinium-based fluorophores is collisional quenching .[4][5] This is a dynamic process where the excited state of the fluorophore is deactivated upon transient contact with a quencher molecule, in this case, a chloride ion.[4] Unlike mechanisms involving ground-state complex formation, collisional quenching does not alter the absorption spectrum of the fluorophore.[4][6]

The process can be visualized as follows:

-

Excitation: The 6-Methoxy-1-methylquinolin-1-ium cation absorbs a photon of light at its excitation wavelength (around 350 nm), promoting an electron to a higher energy, excited singlet state.[7][8]

-

Potential Fates of the Excited State: In the absence of a quencher, the excited molecule can return to its ground state through one of two primary pathways:

-

Collisional Quenching: In the presence of chloride ions, an additional de-excitation pathway becomes available. During the lifetime of the excited state, collisions with chloride ions can occur. These collisions facilitate the return of the fluorophore to its ground state without the emission of a photon.[4] This leads to a proportional decrease in the observed fluorescence intensity as the chloride concentration increases.[9]

The mechanism is believed to involve a charge-transfer interaction between the electron-rich halide and the electron-deficient excited quinolinium ring.[3] The efficiency of this quenching process is dependent on the diffusion rate of both the fluorophore and the quencher in the given medium.[4]

Caption: Collisional quenching of 6-Methoxy-1-methylquinolin-1-ium by chloride.

Quantitative Analysis: The Stern-Volmer Relationship

The relationship between the fluorescence intensity and the quencher concentration is mathematically described by the Stern-Volmer equation :

F₀ / F = 1 + Ksv[Q]

Where:

-

F₀ is the fluorescence intensity in the absence of the quencher (Cl⁻).

-

F is the fluorescence intensity in the presence of the quencher.

-

Ksv is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the fluorophore to the quencher.[4]

-

[Q] is the concentration of the quencher (Cl⁻).

A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv.[3] This linear relationship is a hallmark of dynamic quenching and forms the basis for calibrating the fluorescent signal to determine unknown chloride concentrations.[3] For quinolinium-based dyes like MQAE (a close analog), the Ksv for chloride is approximately 200 M⁻¹.[7][8]

Caption: A typical Stern-Volmer plot showing the linear relationship.

Properties of 6-Methoxy-1-methylquinolin-1-ium and its Analogs

While much of the literature focuses on the widely used N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE), the core photophysical properties are dictated by the 6-methoxyquinolinium fluorophore.[4] Therefore, the properties of 6-Methoxy-1-methylquinolin-1-ium iodide are expected to be very similar to its close relatives, MEQ (6-Methoxy-N-ethylquinolinium iodide) and MQAE.[5][7]

| Property | Value | Reference |

| Excitation Maximum (λex) | ~350 nm | [7][8] |

| Emission Maximum (λem) | ~460 nm | [7][8] |

| Chloride Ksv | ~200 M⁻¹ (for MQAE) | [7][8] |

| Solubility | Water, DMSO | [8] |

| Cell Permeability | Membrane Permeant | [8][9] |

Selectivity: An important characteristic of these probes is their relative selectivity for chloride over other physiologically abundant anions such as bicarbonate, sulfate, and phosphate.[7] However, they are more sensitive to other halides like bromide and iodide, which can be a consideration in specific experimental contexts.[7]

Experimental Protocols

Protocol 1: In Vitro Calibration of 6-Methoxy-1-methylquinolin-1-ium iodide

Rationale: To accurately convert fluorescence intensity measurements into chloride concentrations, a calibration curve must be generated in an environment that mimics the intracellular ionic strength.

Materials:

-

6-Methoxy-1-methylquinolin-1-ium iodide stock solution (e.g., 10 mM in DMSO).

-

Chloride-free buffer (e.g., 150 mM KNO₃, 20 mM HEPES, pH 7.4).

-

High-chloride buffer (e.g., 150 mM KCl, 20 mM HEPES, pH 7.4).

-

96-well black, clear-bottom microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare a dilution series of chloride standards: Mix the chloride-free and high-chloride buffers in varying ratios to create a series of standards with known chloride concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 mM).

-

Add the fluorescent probe: To each well of the microplate containing the different chloride standards, add 6-Methoxy-1-methylquinolin-1-ium iodide to a final concentration of 1-5 mM.

-

Incubate: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure Fluorescence: Read the fluorescence intensity of each well using an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.

-

Data Analysis:

-

Determine F₀ (fluorescence intensity of the 0 mM chloride standard).

-

For each standard, calculate F₀/F.

-

Plot F₀/F versus [Cl⁻] and perform a linear regression to determine the Ksv.

-

Protocol 2: Measurement of Intracellular Chloride in Cultured Cells

Rationale: This protocol describes the loading of the fluorescent probe into live cells and the subsequent measurement of changes in intracellular chloride.

Materials:

-

Cultured cells grown on glass-bottom dishes or 96-well plates.

-

6-Methoxy-1-methylquinolin-1-ium iodide stock solution (10 mM in DMSO).

-

Physiological buffer (e.g., Krebs-HEPES buffer).[9]

-

Fluorescence microscope or plate reader.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Loading Solution: Prepare a loading solution by diluting the 6-Methoxy-1-methylquinolin-1-ium iodide stock solution in the physiological buffer to a final concentration of 4-10 mM.[7]

-

Cell Loading: Replace the cell culture medium with the loading solution and incubate for 4-24 hours at 37°C.[7] The optimal loading time should be determined empirically for each cell type.

-

Washing: After incubation, wash the cells twice with dye-free physiological buffer to remove extracellular probe.[7]

-

Fluorescence Measurement:

-

Acquire baseline fluorescence images or readings.

-

To induce changes in intracellular chloride, perfuse the cells with solutions containing high or low chloride concentrations, or with agonists/antagonists of chloride channels.

-

Record the corresponding changes in fluorescence intensity over time.

-

-

In Situ Calibration (Optional but Recommended): At the end of the experiment, calibrate the intracellular fluorescence signal by sequentially perfusing the cells with calibration buffers of known chloride concentrations in the presence of ionophores (e.g., nigericin and tributyltin) to equilibrate the intracellular and extracellular chloride concentrations.[10]

Caption: A generalized workflow for measuring intracellular chloride.

Practical Considerations and Limitations

-

Toxicity: At high concentrations or with prolonged light exposure, quinolinium-based dyes can exhibit some cellular toxicity.[7] It is crucial to use the lowest effective concentration and minimize light exposure.

-

Leakage: The probe is not covalently bound and can be actively transported out of the cell over time, leading to a decreasing signal.[8] Experiments are typically performed within a few hours of loading.[8]

-

pH Sensitivity: While generally stable in the physiological pH range, significant deviations can affect the fluorescence of some quinolinium derivatives.[7] This should be controlled for in experiments where pH is expected to change.

-

Calibration: Accurate determination of absolute chloride concentrations is highly dependent on a careful in vitro or in situ calibration.

Conclusion

6-Methoxy-1-methylquinolin-1-ium iodide is a valuable tool for the investigation of chloride ion dynamics in biological systems. Its utility stems from a well-understood mechanism of collisional quenching, which provides a fluorescence signal that is inversely proportional to the chloride concentration. By understanding the principles of the Stern-Volmer relationship and adhering to rigorous experimental protocols, researchers can effectively employ this probe to gain critical insights into the multifaceted roles of chloride in health and disease.

References

-

Jayaraman, S., & Verkman, A. S. (2000). Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators. Biophysical Chemistry, 85(1), 49–57. Retrieved from [Link]

-

Kim, S. K., et al. (2020). Mitochondrial Cl–-Selective Fluorescent Probe for Biological Applications. Analytical Chemistry, 92(18), 12518–12524. Retrieved from [Link]

-

Geddes, C. D., et al. (2001). Chloride-Sensitive Fluorescent Indicators. Analytical Biochemistry, 293(1), 60-66. Retrieved from [Link]

-

Hyde, J., et al. (2001). Using confocal microscopy and the fluorescent indicator, 6-methoxy-N-ethylquinolinium iodide, to measure changes in intracellular chloride. Methods in Enzymology, 337, 34-43. Retrieved from [Link]

-

Ghosh, S., et al. (2021). Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media. Journal of Molecular Liquids, 335, 116524. Retrieved from [Link]

-

Kovalchuk, Y., et al. (2014). Two-photon chloride imaging using MQAE in vitro and in vivo. Cold Spring Harbor Protocols, 2014(12). Retrieved from [Link]

-

Ghosh, S., et al. (2020). The effect of ionic strength and surfactant on the dynamic quenching of 6-methoxyquinoline by halides. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112183. Retrieved from [Link]

-

Sterz, K. L., Mayr, T., & Borisov, S. M. (2025). New cationic fluorescent dyes for optical sensing of chloride. Journal of Materials Chemistry C. Retrieved from [Link]

-

Zook, J. M., et al. (2021). Electrochemical Sensing of Urinary Chloride Ion Concentration for Near Real-Time Monitoring. Sensors, 21(16), 5489. Retrieved from [Link]

-

Chulalongkorn University. (n.d.). New fluorescent sensors based on thiazolinyl quinoline derivatives for metal ion detection. Retrieved from [Link]

-

Wang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Retrieved from [Link]

-

Zhong, S., et al. (2014). A Genetically-Encoded YFP Sensor with Enhanced Chloride Sensitivity, Photostability and Reduced pH Interference Demonstrates Augmented Transmembrane Chloride Movement by Gerbil Prestin (SLC26a5). PLOS ONE, 9(6), e101734. Retrieved from [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 27(15), 4999. Retrieved from [Link]

-

van der Vlag, M. J., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, 8(5), 2004–2014. Retrieved from [Link]

-

Wang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Retrieved from [Link]

-

Gafney, H. D. (1993). Static and dynamic fluorescence quenching experiments for the physical chemistry laboratory. Journal of Chemical Education, 70(3), A70. Retrieved from [Link]

-

Leger, R., et al. (2014). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Journal of Heterocyclic Chemistry, 51(4), 936-941. Retrieved from [Link]

-

Stock, A. M., & Snow, A. W. (2005). Halide (Cl-) Quenching of Quinine Sulfate Fluorescence: A Time-Resolved Fluorescence Experiment for Physical Chemistry. Journal of Chemical Education, 82(2), 302. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. theinstituteoffluorescence.com [theinstituteoffluorescence.com]

- 3. Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. hamamatsu.com [hamamatsu.com]

- 8. biotium.com [biotium.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Genetically-Encoded YFP Sensor with Enhanced Chloride Sensitivity, Photostability and Reduced pH Interference Demonstrates Augmented Transmembrane Chloride Movement by Gerbil Prestin (SLC26a5) | PLOS One [journals.plos.org]

Solubility Characteristics of 6-Methoxy-1-methylquinolin-1-ium iodide in DMSO and Aqueous Solutions

An In-Depth Technical Guide:

Abstract

This guide provides a comprehensive technical overview of the solubility properties of 6-methoxy-1-methylquinolin-1-ium iodide, a quaternary ammonium salt widely utilized as a fluorescent indicator. We delve into the theoretical and practical aspects of its solubility in dimethyl sulfoxide (DMSO), a common polar aprotic solvent, and in aqueous systems. This document synthesizes chemical principles with field-proven methodologies to offer a robust resource for laboratory applications. Key sections include a detailed analysis of solvent-solute interactions, quantitative solubility data, factors influencing dissolution, and a validated, step-by-step protocol for experimental solubility determination.

Introduction: Understanding 6-Methoxy-1-methylquinolin-1-ium iodide

6-Methoxy-1-methylquinolin-1-ium iodide is a heterocyclic organic compound classified as a quaternary ammonium salt.[1][2] Its structure is composed of a positively charged quinolinium core, featuring a methoxy group at the 6-position and a methyl group on the nitrogen atom, paired with an iodide counter-ion.[1][3] This ionic nature is a primary determinant of its physical and chemical properties.

The compound is of significant interest in biomedical research, primarily for its application as a fluorescent probe.[1][4] It is particularly known as a chloride indicator, where its fluorescence is dynamically quenched by chloride ions through a collisional mechanism, making it a valuable tool for studying cellular ion transport.[5][6] Accurate and reproducible preparation of solutions is fundamental to its use in such assays, rendering a thorough understanding of its solubility essential. As an ionic compound, it is predicted to be soluble in polar solvents.[1][2]

Chemical Structure Diagram

Caption: Chemical structure of 6-Methoxy-1-methylquinolin-1-ium iodide.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent, renowned for its ability to dissolve a wide range of both polar and nonpolar compounds.[7][8] Its efficacy stems from the strong dipole of the sulfoxide group, which can effectively solvate cations, while the sterically accessible oxygen atom interacts favorably with anions.

Causality of Solubility

The principle of "like dissolves like" governs solubility, where polar solutes dissolve well in polar solvents. 6-Methoxy-1-methylquinolin-1-ium iodide readily dissolves in DMSO due to favorable electrostatic interactions. The positively charged quinolinium cation is stabilized by the partial negative charge on the oxygen atom of the DMSO molecule, and the iodide anion is solvated by the partial positive charge on the sulfur atom. This effective solvation overcomes the lattice energy of the salt, leading to dissolution.

Quantitative Data

While a definitive maximum solubility value is not readily published, practical evidence from commercial suppliers demonstrates high solubility. For instance, AAT Bioquest provides reconstitution data for preparing stock solutions at concentrations of at least 10 mM, which is sufficient for most biological assays.[5]

Table 1: DMSO Volume for Reconstitution of 6-Methoxy-1-methylquinolin-1-ium iodide

| Mass of Compound | 1 mM Concentration | 5 mM Concentration | 10 mM Concentration |

|---|---|---|---|

| 0.1 mg | 317.31 µL | 63.46 µL | 31.73 µL |

| 0.5 mg | 1.59 mL | 317.31 µL | 158.65 µL |

| 1.0 mg | 3.17 mL | 634.62 µL | 317.31 µL |

| 5.0 mg | 15.87 mL | 3.17 mL | 1.59 mL |

| 10.0 mg | 31.73 mL | 6.35 mL | 3.17 mL |

Data sourced from AAT Bioquest product information for a compound with a molecular weight of 315.15 g/mol .[5]

Solubility in Aqueous Solutions

The solubility of 6-Methoxy-1-methylquinolin-1-ium iodide in water is more complex than in DMSO. Water is a polar protic solvent capable of forming strong hydrogen bonds and solvating ions. However, the compound's structure presents competing characteristics.

Analysis of Aqueous Solubility

The ionic nature of the quaternary nitrogen and the iodide ion promotes water solubility through ion-dipole interactions. Conversely, the large, bicyclic quinoline ring system is predominantly nonpolar and hydrophobic. This significant hydrophobic character counteracts the solubilizing effect of the ionic groups, resulting in limited overall aqueous solubility. A Safety Data Sheet (SDS) for a related compound, 6-Methoxy-N-ethylquinolinium iodide, explicitly describes its solubility in water as "Low".[9]

Factors Influencing Aqueous Solubility

-

Temperature : In line with general principles for solid solutes, the solubility of 6-methoxy-1-methylquinolin-1-ium iodide in aqueous solutions is expected to increase with rising temperature. This is because the endothermic process of breaking the crystal lattice and solvating the ions is favored at higher temperatures.

-

pH : Unlike primary, secondary, or tertiary amines, the nitrogen atom in a quaternary ammonium salt is permanently charged and cannot be deprotonated under typical aqueous pH conditions. Therefore, the solubility of this compound is largely independent of pH.

-

Ionic Strength (Salting-In/Salting-Out) : The presence of other electrolytes in the solution can modulate solubility. While high concentrations of salts often decrease the solubility of organic molecules (salting-out), certain salts, including other quaternary ammonium salts, can increase the solubility of non-electrolytes or other organic salts, a phenomenon known as "salting-in".[10] This effect can be relevant in complex buffer systems used for biological experiments.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain a definitive, quantitative measure of solubility, a rigorous experimental approach is required. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and directness.[11][12]

Principle of the Method

This method establishes a thermodynamic equilibrium between the undissolved solid solute and a saturated solution in a given solvent at a controlled temperature. By ensuring an excess of the solid is present, the resulting concentration in the liquid phase represents the true solubility limit.[13][14]

Step-by-Step Protocol

-

Materials Preparation :

-

6-Methoxy-1-methylquinolin-1-ium iodide (solid powder).

-

Solvent of interest (e.g., ultrapure water, phosphate-buffered saline pH 7.4, or DMSO).

-

Appropriate sealed vessels (e.g., 2 mL glass screw-cap vials).

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Syringe filters (0.22 µm, chemically compatible with the solvent).

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system).

-

-

Equilibration :

-

Add an excess amount of the solid compound to a pre-determined volume of the solvent in a vial. The amount should be sufficient to ensure a visible quantity of undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant speed and temperature for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.[13][14]

-

-

Phase Separation (Self-Validating Step) :

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least one hour to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates, ensuring that the measured concentration reflects only the dissolved solute.

-

-

Quantification :

-

Prepare a series of calibration standards of the compound in the same solvent.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted sample and the standards.

-

Calculate the concentration of the diluted sample using the calibration curve, then multiply by the dilution factor to determine the concentration of the original saturated solution. This value is the thermodynamic solubility.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Summary of Solubility Properties

The solubility of 6-methoxy-1-methylquinolin-1-ium iodide is dictated by its dual ionic and hydrophobic character. Its behavior in DMSO and aqueous solutions is summarized below.

Table 2: Consolidated Solubility Data

| Solvent | Type | Dielectric Constant (approx.) | Observed Solubility | Rationale |

|---|---|---|---|---|

| DMSO | Polar Aprotic | 47 | High (≥10 mM readily achievable)[5] | Strong polar interactions effectively solvate both the quinolinium cation and iodide anion. |

| Aqueous Solution | Polar Protic | 80 | Low [9] | Favorable ion-dipole interactions are counteracted by the large, hydrophobic quinoline ring system. |

Conclusion

For researchers, scientists, and drug development professionals, a precise understanding of solubility is not merely academic but a prerequisite for experimental success. 6-Methoxy-1-methylquinolin-1-ium iodide exhibits high solubility in DMSO, making it an ideal solvent for preparing concentrated stock solutions. In contrast, its aqueous solubility is limited, a critical consideration when designing experiments in physiological buffers. The provided shake-flask protocol offers a robust and validated methodology for researchers who need to determine its precise solubility limits in custom buffer systems, ensuring data integrity and reproducibility in downstream applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 89121, 6-Methoxy-1-methylquinolinium iodide. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Mavrantzas, V. G., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 89121, 6-Methoxy-1-methylquinolinium iodide. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Avdeef, A., & Tsinman, K. (2006). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Quora. How do you perform the shake flask method to determine solubility?. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Smith, A. D., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

-

Canadian Science Publishing. SALTING-IN BY QUATERNARY AMMONIUM SALTS. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

Sources

- 1. CAS 34373-76-7: 1-ethyl-6-methoxyquinolinium iodide [cymitquimica.com]

- 2. Buy 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide | 7630-02-6 [smolecule.com]

- 3. 6-Methoxy-1-methylquinolinium iodide | C11H12INO | CID 89121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MEQ [6-Methoxy-N-ethylquinolinium iodide] | AAT Bioquest [aatbio.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. quora.com [quora.com]

Understanding Collisional Quenching with 6-Methoxy-1-methylquinolin-1-ium Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dance of Molecules in the Excited State

Fluorescence spectroscopy is a cornerstone of modern biological and chemical research, offering unparalleled sensitivity in probing molecular environments.[1] The emission of a photon from an excited fluorophore is not an isolated event; it is exquisitely sensitive to the molecule's immediate surroundings. One of the most informative phenomena in this regard is fluorescence quenching, a process that decreases the fluorescence intensity of a sample.[2] This guide delves into a specific type of quenching—collisional quenching—and its investigation using the fluorescent probe, 6-Methoxy-1-methylquinolin-1-ium iodide.

Collisional, or dynamic, quenching occurs when an excited fluorophore encounters another molecule in solution, the quencher, leading to a non-radiative return to the ground state.[2] This process is diffusion-controlled, meaning the quencher must collide with the fluorophore during its fleeting excited-state lifetime.[2] The study of collisional quenching provides valuable insights into the accessibility of fluorophores to quenchers, the permeability of membranes, and the dynamics of molecular interactions.[2]

6-Methoxy-1-methylquinolin-1-ium iodide is a water-soluble quinolinium salt that serves as an excellent model fluorophore for demonstrating and exploring the principles of collisional quenching.[3][4] Its fluorescence is efficiently quenched by various anions, particularly halides, making it a sensitive probe for these ions.[3][4] This guide will provide a comprehensive overview of the theoretical underpinnings and practical execution of collisional quenching experiments using this versatile compound.

Physicochemical Properties and Synthesis of 6-Methoxy-1-methylquinolin-1-ium Iodide

A thorough understanding of the physicochemical properties of 6-Methoxy-1-methylquinolin-1-ium iodide is paramount for its effective use in quenching studies.

Table 1: Physicochemical Properties of 6-Methoxy-1-methylquinolin-1-ium Iodide